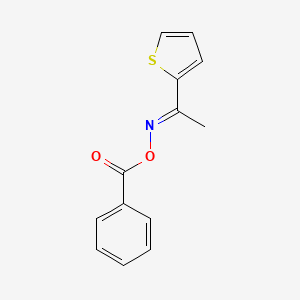![molecular formula C17H12N4 B11097894 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11097894.png)
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. This compound is characterized by its fused ring structure, which includes an imidazole ring and a triazine ring, both substituted with phenyl groups at the 2 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine typically involves the reaction of 1,2-diamino-4,5-diphenylimidazole with 3-aroyl-2-propanonoic acid. This reaction yields 2-aroylmethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazine-4H-3-one . The cyclization pathways of these imidazoriazines can lead to various condensed heterocyclic structures, such as furo[2,3-e]-, thieno[2,3-e]-, pyrrolo[2,3-e]-, and furo[3,2-e]imidazo[1,2-b][1,2,4]triazines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of reduced derivatives.
Substitution: The phenyl groups at the 2 and 6 positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde for oxymethylation , and other organic reagents for substitution reactions. The reaction conditions often involve the use of solvents like diglyme and acetate buffer , and the reactions are typically carried out at controlled temperatures to ensure the desired product formation.
Major Products
The major products formed from the reactions of this compound include oxymethylated derivatives , reduced triazine compounds, and substituted phenyl derivatives .
Applications De Recherche Scientifique
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mécanisme D'action
The mechanism of action of 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the electron-donating properties of the phenyl groups at the 2 and 6 positions play a crucial role in its chemiluminescent activity .
Comparaison Avec Des Composés Similaires
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
- 2-aroylmethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazine-4H-3-one
- Furo[2,3-e]-, thieno[2,3-e]-, pyrrolo[2,3-e]-, and furo[3,2-e]imidazo[1,2-b][1,2,4]triazines
These compounds share similar structural features but differ in their specific chemical properties and biological activities
Propriétés
Formule moléculaire |
C17H12N4 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
2,6-diphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-18-17-19-16(12-21(17)20-15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
FSZCGHRDZGICOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide](/img/structure/B11097817.png)
![4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11097837.png)
![ethyl 6-(1,3-bis{[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B11097841.png)

![methyl N-[(4-methylphenyl)sulfonyl]-S-[(methylsulfanyl)methyl]cysteinate](/img/structure/B11097856.png)
![[3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone](/img/structure/B11097861.png)



![(3Z)-5-bromo-3-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11097868.png)
![2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11097870.png)
![(2Z)-5-amino-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11097878.png)

![1-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11097900.png)
